2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide
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Overview
Description
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with a phenyl group, a methyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide typically involves the condensation of 2-methyl-4-oxo-3-phenylchromen-7-yl acetate with glycine or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the chromen ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3-phenylchromen-7-yl acetate: A closely related compound with similar structural features but different functional groups.
2-Methyl-4-oxo-3-phenylchromen-7-yl diethylcarbamate: Another derivative with a carbamate group instead of an acetamide moiety.
7-Acetoxy-2-methylisoflavone: A structurally similar compound with an isoflavone core.
Uniqueness
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQOGJQEABVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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